molecular formula C8H10N2O4 B1399418 Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate CAS No. 1095822-20-0

Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate

Cat. No. B1399418
CAS RN: 1095822-20-0
M. Wt: 198.18 g/mol
InChI Key: CXFWVKQYNKXWNT-UHFFFAOYSA-N
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Description

Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate is a chemical compound with the CAS Number: 1095822-20-0 . It has a molecular weight of 198.18 and its molecular formula is C8H10N2O4 .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to an ethyl acetate group . The pyrimidine ring in this compound is substituted at the 4 and 6 positions with hydroxyl groups .


Physical And Chemical Properties Analysis

Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate is a solid at room temperature . It has a density of 1.41±0.1 g/cm3 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.

Scientific Research Applications

Memory Enhancement in Mice

Research has shown that compounds related to Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate can influence memory capabilities. Specifically, studies using compounds like 2-(arylamino)ethyl 2-[1-(pyridin-2-yl)ethoxy] acetate have demonstrated a significant reduction in mistake frequency in mice, indicating a potential to facilitate memory (Li Ming-zhu, 2010).

Antimicrobial Activity

Synthesis of heterocyclic derivatives containing elements similar to Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate has been explored for their antimicrobial potential. Studies on derivatives of 6-methyl 2-thiouracil, for instance, revealed significant antibacterial activity against various bacterial strains, suggesting the potential of related compounds in antimicrobial applications (Khalid M. Mohammad, Mohammad R. Ahmed, Mahmoud H. Mahmoud, 2017).

Potential Anticancer Agents

Compounds structurally akin to Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate have been synthesized and evaluated for their effects on cancer cells. For example, studies on pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines have assessed their impact on the proliferation and survival of cultured cancer cells, indicating the potential use of related compounds in cancer research (C. Temple, G. P. Wheeler, R. Comber, R. D. Elliott, J. Montgomery, 1983).

Safety and Hazards

The safety information available indicates that Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate has several hazard statements including H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate are not available in the retrieved data, research in the field of pyrimidines is active and ongoing. Pyrimidines have shown a range of pharmacological effects and there is potential for the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis can provide clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .

properties

IUPAC Name

ethyl 2-(4-hydroxy-6-oxo-1H-pyrimidin-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-2-14-6(11)3-5-7(12)9-4-10-8(5)13/h4H,2-3H2,1H3,(H2,9,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFWVKQYNKXWNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(N=CNC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10727054
Record name Ethyl (4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10727054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate

CAS RN

1095822-20-0
Record name Ethyl (4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10727054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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